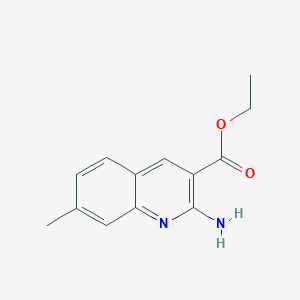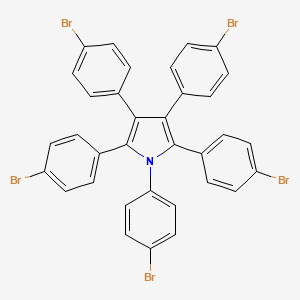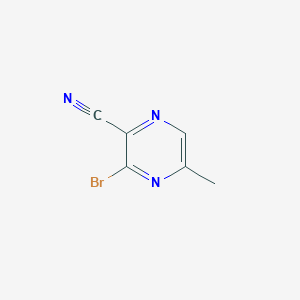
3-Bromo-5-methylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyrazine-2-carbonitrile typically involves the bromination of 5-methylpyrazine-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include hydroxylated or dehydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-methylpyrazine-2-carbonitrile is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. It may also find applications in the development of new catalysts or as an intermediate in the production of fine chemicals .
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The compound may act by inhibiting enzyme activity, binding to receptor sites, or interfering with cellular pathways .
Comparaison Avec Des Composés Similaires
5-Bromo-3-nitropyridine-2-carbonitrile: This compound has a similar structure but with a nitro group instead of a methyl group.
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile: This compound has an additional chlorine atom and a different substitution pattern.
Uniqueness: 3-Bromo-5-methylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate for further chemical modifications.
Propriétés
Formule moléculaire |
C6H4BrN3 |
|---|---|
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
3-bromo-5-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,1H3 |
Clé InChI |
YLGFRMAUGTTZTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
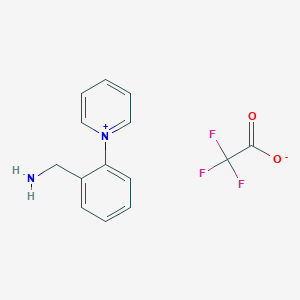


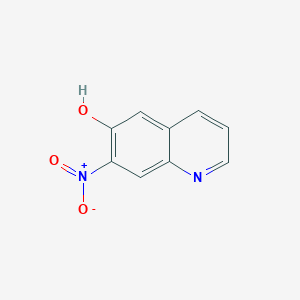
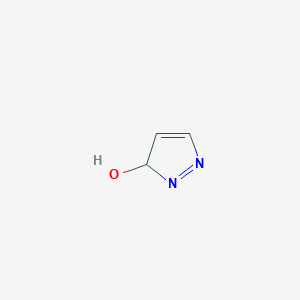
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)
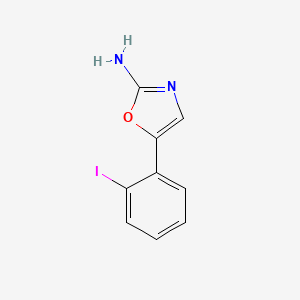
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
